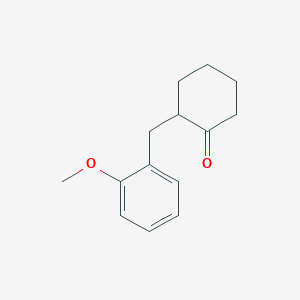

2-(2-Methoxybenzyl)cyclohexanone

Description

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-[(2-methoxyphenyl)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C14H18O2/c1-16-14-9-5-3-7-12(14)10-11-6-2-4-8-13(11)15/h3,5,7,9,11H,2,4,6,8,10H2,1H3 |

InChI Key |

GCSGSBFMZMOGEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCCC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone HCl)

Molecular Formula: C₁₄H₂₁NO₂·HCl Molecular Weight: 273.31 g/mol Key Differences:

- Substituents: Methoxetamine features a 3-methoxyphenyl group and an ethylamino group at the 2-position of the cyclohexanone ring. The hydrochloride salt form enhances solubility and stability.

- Pharmacology: Unlike 2-(2-Methoxybenzyl)cyclohexanone, methoxetamine is a psychoactive compound with dissociative effects, acting as an NMDA receptor antagonist. It is structurally related to ketamine but differs in the methoxy group position and ethylamino substitution .

- Analytical Data : Methoxetamine’s characterization includes distinct NMR, IR, and mass spectrometry profiles. For example, its X-ray diffraction pattern (d-spacing: 1.6–1.7, 2θ: 5.5–7.0) aids in forensic identification .

2-(2,5-Dimethylphenoxy)cyclohexanone

Molecular Formula : C₁₄H₁₈O₂

Molecular Weight : 218.29 g/mol

Key Differences :

- Substituents: The benzyl group in this compound is replaced with a 2,5-dimethylphenoxy group.

2-Chlorocyclohexanone

Molecular Formula : C₆H₉ClO

Molecular Weight : 132.59 g/mol

Key Differences :

- Substituents : A chlorine atom replaces the benzyl group, simplifying the structure.

- Applications: Serves as a precursor in synthesizing compounds like 2-(3-methoxyphenyl)cyclohexanone. Its synthesis from cyclohexanone involves chlorination, highlighting differences in synthetic pathways compared to the benzyl-substituted analog .

Structural and Functional Analysis

Table: Comparative Properties of Selected Cyclohexanone Derivatives

Spectroscopic and Analytical Comparisons

- Methoxetamine exhibits unique NMR shifts (e.g., δ 1.2–1.4 ppm for ethyl protons) and IR carbonyl stretches (~1700 cm⁻¹) distinct from this compound due to the amine and methoxy positional isomerism .

- This compound’s UV-Vis spectrum would differ from phenoxy or chloro derivatives due to conjugation effects of the methoxybenzyl group.

Preparation Methods

Palladium-Catalyzed Hydrogenation and Hydrolysis

A highly efficient method for synthesizing cyclohexanone derivatives involves the hydrogenation of aromatic ethers using a palladium catalyst. In a study by Nature Communications, Pd/C modified with bromide salts in a H₂O/CH₂Cl₂ solvent system achieved 96% yield of cyclohexanone from anisole. This system suppresses over-hydrogenation and ether byproduct formation through bromide adsorption on the Pd surface, which moderates catalytic activity.

For 2-(2-methoxybenzyl)cyclohexanone, a similar approach could employ 2-methoxybenzyl-substituted aromatic ethers as precursors. The reaction proceeds via partial hydrogenation to a vinyl ether intermediate, followed by acid-catalyzed hydrolysis to the ketone (Fig. 1). Optimal conditions include 90°C, 2 MPa H₂ pressure, and a solvent ratio of 2.5% H₂O in CH₂Cl₂.

Key Parameters

Solvent and Additive Effects

The binary solvent system (H₂O/CH₂Cl₂) is critical for selectivity. Water facilitates hydrolysis of intermediates, while CH₂Cl₂ enhances substrate solubility. Bromide salts (e.g., KBr) further inhibit cyclohexanone hydrogenation to cyclohexanol, ensuring high ketone yields.

Oxidation of Cyclohexanol Derivatives

TEMPO-Mediated Oxidation

Patent CN102584618A describes oxidizing 4-substituted amidocyclohexanols to ketones using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaBr/NaClO. For this compound, this method would involve:

-

Synthesizing 2-(2-methoxybenzyl)cyclohexanol via Grignard addition or reduction.

-

Oxidizing the alcohol at –5–0°C with TEMPO/NaBr/NaClO in acetone.

Optimized Protocol

| Parameter | Detail |

|---|---|

| Catalyst | TEMPO + NaBr |

| Oxidizing Agent | 10% NaClO |

| Temperature | –5–0°C |

| Solvent | Acetone |

| Workup | CH₂Cl₂ extraction, recrystallization |

Alkylation of Cyclohexanone Enolates

Enolate Formation and Benzylation

Although not directly cited in the provided sources, enolate alkylation is a classical route to α-substituted cyclohexanones. Generating the enolate with LDA or NaH, followed by reaction with 2-methoxybenzyl bromide, could introduce the substituent. This method requires anhydrous conditions (e.g., THF) and low temperatures (–78°C).

Challenges

-

Competing over-alkylation

-

Steric hindrance from the methoxybenzyl group

Comparative Analysis of Methods

Q & A

Q. Methodological Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require higher temperatures.

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution in benzyl intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like unreacted ketones.

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | KOH | Ethanol | 75 | |

| Friedel-Crafts Alkylation | AlCl₃ | DCM | 68 |

How can spectroscopic techniques validate the structure and purity of this compound?

Basic Research Question

- NMR :

- IR : Strong absorption at ~1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy group).

- Mass Spectrometry : Molecular ion peak at m/z 218.13 (C₁₄H₁₈O₂⁺) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

What factors govern stereochemical outcomes in the synthesis of this compound derivatives?

Advanced Research Question

The steric hindrance of the methoxybenzyl group and reaction temperature influence stereoselectivity. For example:

Q. Experimental Design :

- Monitor isomer ratios using HPLC (C18 column, acetonitrile/water).

- Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis.

How can metabolic stability and enzyme interactions of this compound be assessed?

Advanced Research Question

- In Vitro Models :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Key Findings : Structural analogs (e.g., methoxetamine) show moderate CYP3A4 inhibition (IC₅₀ ~15 µM), suggesting potential drug-drug interactions .

How to resolve contradictions in reported bioactivity data for this compound analogs?

Data Contradiction Analysis

Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates).

- Solubility Issues : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

Q. Recommendations :

- Standardize protocols (CLSI guidelines).

- Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

What computational approaches predict reaction mechanisms and electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.